4-(Piperidine-1-sulfonyl)benzonitrile 4-(Piperidine-1-sulfonyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 227935-30-0
VCID: VC3794875
InChI: InChI=1S/C12H14N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol

4-(Piperidine-1-sulfonyl)benzonitrile

CAS No.: 227935-30-0

Cat. No.: VC3794875

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidine-1-sulfonyl)benzonitrile - 227935-30-0

Specification

CAS No. 227935-30-0
Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
IUPAC Name 4-piperidin-1-ylsulfonylbenzonitrile
Standard InChI InChI=1S/C12H14N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Standard InChI Key ALZPXRNJBCXSFR-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N

Introduction

Structural Characteristics

Molecular Architecture

4-(Piperidine-1-sulfonyl)benzonitrile features a central benzonitrile group para-substituted with a piperidine sulfonyl moiety. The sulfonamide bridge (-SO₂-N-) connects the aromatic system to the six-membered piperidine ring, creating a planar sulfonyl group flanked by two hydrophobic domains. X-ray crystallographic analogs demonstrate chair conformation of the piperidine ring with axial sulfonyl orientation .

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Number227935-30-0
Molecular FormulaC₁₂H₁₄N₂O₂S
Molecular Weight250.317 g/mol
Exact Mass250.078 Da
Topological Polar Surface69.55 Ų
logP2.75

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) shows characteristic signals:

  • δ 1.41 ppm (m, 2H, piperidine H-3, H-5)

  • δ 1.60 ppm (m, 4H, piperidine H-2, H-6)

  • δ 2.99 ppm (m, 4H, piperidine H-1, H-4)

  • δ 7.82 ppm (m, 4H, aromatic protons)

¹³C NMR confirms connectivity:

  • δ 23.36/25.14 ppm (piperidine CH₂)

  • δ 116.29 ppm (CN carbon)

  • δ 141.08 ppm (sulfonyl-attached aromatic carbon)

Synthetic Methodology

Primary Synthesis Route

The benchmark preparation involves nucleophilic displacement of 4-cyanobenzenesulfonyl chloride (49584-26-1) with piperidine (110-89-4) in dichloromethane :

Reaction Scheme
4-Cyanobenzenesulfonyl chloride + Piperidine → 4-(Piperidine-1-sulfonyl)benzonitrile + HCl

Table 2: Optimized Reaction Conditions

ParameterSpecificationSource
SolventDichloromethane
Molar Ratio1:2.4 (sulfonyl chloride:piperidine)
TemperatureAmbient (25°C)
Reaction Time12-16 hours
Yield96%
PurificationNone required

Process Optimization

Scale-up studies recommend:

  • Slow addition of piperidine to control exotherm

  • Triethylamine (1.1 eq) as HCl scavenger

  • Azeotropic drying with molecular sieves for yield improvement

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry analogs indicate:

  • No decomposition below 150°C

  • Melt observed at 189-192°C (decomposition)

Solubility Profile

  • Dichloromethane: >100 mg/mL

  • Water: <0.1 mg/mL

  • DMSO: 25-30 mg/mL

Hazard CategoryClassificationSource
Acute Toxicity (Oral)Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye DamageCategory 1
Specific Target Organ ToxicitySingle Exposure Category 3

Exposure Controls

  • Engineering: Chemical fume hood required

  • PPE: Nitrile gloves, ANSI-approved goggles, lab coat

  • Hygiene: Immediate post-handling washing

Applications in Chemical Synthesis

Pharmaceutical Intermediates

The compound serves as precursor to:

  • Triazolopyrimidine derivatives (e.g., D203-0069) with kinase inhibition potential

  • Pyrazole-piperidine conjugates (e.g., VC7178302) explored as antimicrobial agents

Material Science Applications

  • Sulfonamide coordination polymers

  • Hydrogen-bonded organic frameworks (HOFs)

Research Developments

Structure-Activity Relationship (SAR) Studies

Derivatization at the:

  • Piperidine nitrogen: Modulates solubility (logD 1.91-3.20)

  • Benzonitrile position: Affects target binding affinity

  • Sulfonyl group: Influences metabolic stability

Patent Landscape

Key patents include:

  • US6150362A: Covers triazolopyrimidine derivatives using this compound as synthetic intermediate

  • WO2021226875A1: Discloses antimicrobial compositions containing piperidine sulfonyl benzonitrile analogs

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